molecular formula C10H10Br2O B13692315 2,2-dibromo-1-(4-ethylphenyl)ethanone

2,2-dibromo-1-(4-ethylphenyl)ethanone

Cat. No.: B13692315
M. Wt: 305.99 g/mol
InChI Key: QWFMHNCKNGYBTP-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(4-ethylphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of ethanone, characterized by the presence of two bromine atoms and a 4-ethylphenyl group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1-(4-ethylphenyl)ethanone can be synthesized through a one-pot strategy involving the bromination of 1-(4-ethylphenyl)ethanone. The reaction typically employs ammonium bromide and oxone as reagents. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(4-ethylphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The compound can be reduced to form 1-(4-ethylphenyl)ethanone by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 1-(4-ethylphenyl)ethanone.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2,2-Dibromo-1-(4-ethylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(4-ethylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar structure with a bromine atom on the phenyl ring.

    2,2-Dibromo-1-(4-chlorophenyl)ethanone: Similar structure with a chlorine atom on the phenyl ring.

    2,2-Dibromo-1-(4-fluorophenyl)ethanone: Similar structure with a fluorine atom on the phenyl ring.

Uniqueness

2,2-Dibromo-1-(4-ethylphenyl)ethanone is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the ethyl group plays a crucial role in the compound’s reactivity and interactions.

Properties

Molecular Formula

C10H10Br2O

Molecular Weight

305.99 g/mol

IUPAC Name

2,2-dibromo-1-(4-ethylphenyl)ethanone

InChI

InChI=1S/C10H10Br2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h3-6,10H,2H2,1H3

InChI Key

QWFMHNCKNGYBTP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(Br)Br

Origin of Product

United States

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